Product packaging for Cammaconine(Cat. No.:)

Cammaconine

Cat. No.: B1205700
M. Wt: 407.5 g/mol
InChI Key: WCEASIFXIDFWHE-JPAZAREGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cammaconine is a C19-diterpenoid alkaloid, a class of compounds characteristic of the genus Aconitum (Ranunculaceae family) . This compound is a major metabolite of the diterpenoid alkaloid talatisamine (TA) found in heart tissue after oral administration . Research has demonstrated that this compound possesses substantial cardiotonic activity, significantly enhancing ventricular contraction in experimental models . The cardiotonic effect is a critical area of investigation for potential therapeutic applications in preventing heart failure. Preliminary mechanistic studies on analogs suggest that this bioactivity may be mediated through the enhancement of cellular calcium influx . The structural feature of a hydroxyl group at the C-18 position is identified as critical for this cardiotonic effect, with efficacy further influenced by other substituents . This compound is provided to the scientific community for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37NO5 B1205700 Cammaconine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C23H37NO5/c1-4-24-10-21(11-25)6-5-17(29-3)23-13-7-12-15(28-2)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17+,18-,19+,20?,21+,22+,23-/m1/s1

InChI Key

WCEASIFXIDFWHE-JPAZAREGSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)CO

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)CO

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)CO

Synonyms

columbiananine

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies of Cammaconine

Comprehensive Spectroscopic Analysis for Cammaconine Structural Elucidation

One-Dimensional NMR (e.g., ¹H, ¹³C, JMOD)

Spectroscopic Correlation with Related Diterpenoid Alkaloids (e.g., Isotalatizidine, Talatisamine)

This compound, Isotalatizidine, and Talatisamine (B1682923) are all members of the complex diterpenoid alkaloid (DA) family, predominantly isolated from plants of the Aconitum genus. Their structural elucidation and the establishment of their relationships are heavily reliant on advanced spectroscopic methodologies, including high-resolution mass spectrometry (HR-ESI-MS) and various Nuclear Magnetic Resonance (NMR) techniques. These methods provide crucial data for comparing subtle structural differences and confirming stereochemical assignments, thereby enabling detailed spectroscopic correlations.

Comparative Spectroscopic Analysis

This compound vs. Talatisamine: A key structural distinction between this compound and Talatisamine lies at the C-18 position. Spectroscopic data indicates that this compound possesses a hydroxymethyl group (-CH2OH) at C-18, whereas Talatisamine features a methoxy (B1213986) group (-CH(OCH3)) at the same position . This difference is directly observable in their NMR spectra. For instance, the proton NMR (¹H NMR) spectrum of this compound exhibits an AB quartet for the two protons of the C-18 methylene (B1212753) group, typically appearing around δ 3.19 and 3.35 ppm in CDCl₃ . This contrasts with the expected signals for a methoxy-substituted carbon in Talatisamine, which would typically show a singlet for the methoxy protons and a different chemical shift for the methine proton at C-18.

Mass spectrometry further supports these structural differences. The HR-ESI-MS of this compound ([M+H]⁺) is observed at m/z 408.2773, corresponding to the molecular formula C₂₃H₃₇NO₅ . In comparison, Talatisamine ([M+H]⁺) has a mass-to-charge ratio of m/z 422.2927, consistent with its molecular formula C₂₄H₃₉NO₅ . The 14 Da difference in mass (422.2927 - 408.2773 = 14.0156) directly correlates with the difference between a methoxy group (-OCH₃) and a hydroxymethyl group (-CH₂OH) at C-18, accounting for the loss of a methyl group and the addition of a hydrogen atom.

Correlation with Isotalatizidine: Isotalatizidine is another significant diterpenoid alkaloid within this structural class. Spectroscopic techniques, particularly ¹³C NMR, are vital for establishing correlations. For example, studies on related diterpenoid alkaloids have shown that the chemical shift of the C-1 carbon can be indicative of the stereochemistry of a hydroxyl group at this position. Specifically, Isotalatizidine has been characterized as possessing an α-hydroxyl group at C-1, which typically resonates around δ 72 ppm in its ¹³C NMR spectrum . While specific C-1 NMR data for this compound and Talatisamine are not detailed in the provided snippets for direct comparison, the consistent application of comprehensive 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY/ROESY) across all these compounds allows for the detailed mapping of proton-carbon connectivities and through-space nuclear Overhauser effects (NOE), thereby confirming structural assignments and facilitating precise spectroscopic correlations between these closely related diterpenoid alkaloids .

The following table summarizes key spectroscopic and structural features used for correlation:

FeatureThis compoundTalatisamineIsotalatizidine
Molecular Formula C₂₃H₃₇NO₅C₂₄H₃₉NO₅C₂₃H₃₇NO₅
Mass-to-Charge Ratio ([M+H]⁺) 408.2773 422.2927 , 422.29068 (MW ≈ 407.55)
Key Structural Feature (C-18) -CH₂OH-CH(OCH₃)(Related C19-DA structure)
¹H NMR (C-18 Protons) ABq, δ 3.19, 3.35 (Not explicitly detailed for C-18 in snippets)(Not explicitly detailed for C-18 in snippets)
¹³C NMR (C-1 Position) (Not explicitly detailed in snippets)(Not explicitly detailed in snippets)~72 ppm (α-OH)
Primary Spectroscopic Techniques HR-ESI-MS, ¹H NMR, 2D NMR HR-ESI-MS, ¹H NMR, 2D NMR iucr.org¹H NMR, ¹³C NMR, 2D NMR

Compound Names:

this compound

Isotalatizidine

Talatisamine

Chemical Synthesis and Semisynthesis of Cammaconine and Its Derivatives

Strategies for Total Synthesis of C₁₉-Diterpenoid Alkaloids Related to Cammaconine

The total synthesis of C₁₉-diterpenoid alkaloids (C₁₉-DTAs), a family to which this compound belongs, is a benchmark for the state-of-the-art in chemical synthesis. These efforts are not only academic exercises but also provide access to analogues for further scientific investigation.

The core structure of aconitine-type alkaloids, such as the this compound relative talatisamine (B1682923), is a highly oxidized and intricately fused hexacyclic system (often a 6/7/5/6/6/5-membered ring system) that features numerous contiguous stereocenters. The efficient assembly of these polycyclic ring systems, particularly with correct stereocontrol, represents a significant hurdle. Many successful syntheses have focused on convergent strategies, where complex fragments of the molecule are synthesized independently before being joined together. This approach allows for greater flexibility and efficiency in constructing the elaborate carbon skeleton.

A key challenge is the creation of the congested all-carbon bicyclo[3.2.1]octane moiety embedded within the larger framework. Furthermore, the natural products often possess at least 11 contiguous stereocenters, including critical quaternary centers at bridgehead positions, demanding high levels of stereoselectivity in the synthetic route. Modern approaches often employ fragment coupling strategies to manage this complexity, for instance, by disconnecting the hexacyclic framework into two more manageable fragments, such as an AF ring system and a CD bicyclo[3.2.1]octane system.

Skeletal rearrangements are powerful tools in the synthesis of C₁₉-diterpenoid alkaloids, enabling the construction of their complex and strained ring systems. These reactions often mimic the proposed biosynthetic pathways of the natural products themselves.

Wagner-Meerwein Rearrangement: This rearrangement has been a cornerstone in the synthesis of the C₁₉-aconitine framework. Biosynthetically, C₁₉-diterpenoid alkaloids are believed to arise from a denudatine-type framework containing a bicyclo[2.2.2]octane system, which rearranges into the characteristic bicyclo[3.2.1]octane core of the aconitine (B1665448) family. This biomimetic conversion has been successfully implemented in total synthesis. For example, a tosylated atisine (B3415921) analogue containing the [2.2.2]-bicycle can be rearranged under basic conditions at high temperatures to forge the [3.2.1]-bicyclic CD-rings of talatisamine. This strategy has also been applied to the synthesis of cardiopetaline, where the rearrangement was facilitated simply by heating a diol with p-toluenesulfonic acid, avoiding the need to pre-activate the pivotal hydroxy group.

Pinacol and Semipinacol Rearrangements: These rearrangements are instrumental in modern synthetic strategies for constructing hindered quaternary carbon centers. A notable example is a 1,2-addition/semipinacol rearrangement sequence used as a key fragment coupling tactic. In this approach, an organometallic fragment is added to an epoxyketone, and the resulting intermediate is treated with a Lewis acid to trigger a semipinacol rearrangement. The strain release from the epoxide opening provides a thermodynamic driving force for the formation of the sterically congested C11 quaternary center, efficiently joining the two complex fragments. Pinacol-type rearrangements have also been observed in the transformation of existing alkaloid skeletons, such as the conversion of a 7,17-seco-type C₁₉-diterpenoid alkaloid into a rearranged product.

Rearrangement TypeKey Application in Diterpenoid Alkaloid SynthesisExample Precursor TypeResulting StructureReference
Wagner-MeerweinBiomimetic conversion of bicyclo[2.2.2]octane to bicyclo[3.2.1]octane system.Denudatine-like skeleton with a suitable leaving group.Aconitine-type [3.2.1] CD-ring system.
SemipinacolFragment coupling and stereoselective formation of a hindered all-carbon quaternary center.Epoxy-alcohol formed from addition to an epoxyketone.Fused ring system with a newly formed quaternary center.
PinacolConstruction of unique bicyclo[3.2.1]octane moieties on a seven-membered B-ring.Diol on a congested tricyclic framework.Rearranged BCD tricyclic skeleton.

Domino and cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to rapidly increase molecular complexity from simple starting materials. In the context of diterpenoid alkaloid synthesis, these processes shorten synthetic sequences and can establish multiple stereocenters in one pot.

While a planned N-centered radical cascade to simultaneously form the E and B rings of talatisamine was ultimately unsuccessful, the exploration of such strategies highlights the drive for synthetic efficiency. More successful applications of cascade reactions in related syntheses include:

Oxidative Dearomatization/Diels-Alder Cascade: This sequence has been used to construct key tricyclic intermediates for C₁₉-diterpenoid alkaloids.

Prins Cyclization/Wagner-Meerwein Cascade: A reaction cascade involving a Prins cyclization followed by a cationic rearrangement was used to convert a hetidine skeleton into the arcutine core, a related alkaloid structure.

Nitro-Mannich Lactamization Cascade: In the synthesis of manzamine alkaloids, a three-component nitro-Mannich lactamization cascade was employed to rapidly assemble a key intermediate.

Domino Aldol Condensation/Cycloaddition/Cycloreversion: This sequence has been developed for the construction of 2-pyridone alkaloids, demonstrating the power of domino reactions to build complex heterocyclic systems.

These examples showcase how integrating rearrangements with other transformations in a domino sequence can lead to a profound metamorphosis of the starting material's structure, providing elegant and powerful solutions to the challenges of natural product synthesis.

Key Skeletal Rearrangements in Synthetic Pathways (e.g., Wagner-Meerwein, Pinacol, Semipinacol)

Semisynthetic Approaches and Derivatization Studies of this compound

Semisynthesis starts with a readily available natural product, like this compound or its close relatives, and modifies it chemically. This approach is invaluable for confirming the structures of newly isolated alkaloids, preparing derivatives for structure-activity relationship (SAR) studies, and creating novel compounds with potentially enhanced biological properties.

This compound, like many aconitine-type alkaloids, features several methoxy (B1213986) groups. The selective cleavage of these methyl ethers (demethylation) is a common strategy to produce new derivatives. Studies on this compound and related compounds have shown that the reactivity of these methoxy groups depends on their position on the alkaloid skeleton and the reagents used.

When this compound (23) was treated with demethylating agents, it afforded partially demethylated products. Research has shown that methoxyl groups at the C-16 and C-18 positions are often susceptible to demethylation. For instance, treatment with trimethylsilyl (B98337) iodide or hydrogen bromide in glacial acetic acid has been used to achieve this transformation on various aconitine-type alkaloids. The methoxy group at the C-1 position, however, proved resistant to demethylation in most alkaloids studied under these conditions.

Parent AlkaloidReagentObserved ReactivityReference
This compoundTrimethylsilyl iodide or HBr-AcOHYields partially demethylated products.
Aconitine-type Alkaloids (general)Trimethylsilyl iodide or HBr-AcOHMethoxy groups at C-16 and C-18 are often demethylated. C-1 methoxy is generally stable.
Alkaloids with C-3 hydroxylHBr-AcOHThe methoxymethyl at C-18 can form a tetrahydrofuran (B95107) ring via cyclization at C-6.

Beyond demethylation, other positions on the this compound skeleton can be chemically modified to generate novel derivatives. The hydroxyl and amino groups present on the molecule are common handles for derivatization through reactions like esterification and amidation.

For example, the semisynthesis of apetalrine B, an alkaloid structurally related to this compound, was achieved from its parent compound aconorine to confirm its proposed structure. Following this, a series of twenty derivatives were synthesized using simple coupling reactions, showcasing a unified approach to diversification. Similarly, a series of lipo-alkaloids have been prepared from aconitine by esterifying the C-8 hydroxyl group with various fatty acids. This type of modification can significantly alter the pharmacological profile of the parent compound.

The general principles of chemical modification, which involve targeting specific functional groups for chemo- and site-selective reactions under conditions that preserve the core structure, are broadly applicable to complex molecules like this compound. Such modifications are crucial for exploring the structure-activity relationships of these alkaloids and developing new pharmacophores.

Mechanistic Pharmacological and Biological Research of Cammaconine Non Clinical Focus

Investigations of Receptor Interactions and Cellular Pathways

Modulation of Voltage-Dependent Sodium Channels by Aconitum Alkaloids

Aconitum alkaloids, a class to which Cammaconine belongs, are well-established modulators of voltage-dependent sodium channels (NaV channels) researchgate.net. These channels are fundamental to the generation and propagation of action potentials in excitable tissues, including the nervous system and cardiac muscle researchgate.net. The primary mechanism by which many Aconitum alkaloids, such as aconitine (B1665448), exert their effects is through the persistent activation of NaV channels . They achieve this by binding to specific sites on the channel's alpha-subunit, preventing the normal inactivation process and thereby prolonging the influx of sodium ions (Na+) into the cell . This sustained Na+ influx leads to prolonged membrane depolarization, which can result in hyperexcitability and, particularly in cardiac tissue, can precipitate arrhythmias researchgate.net. While direct studies detailing this compound's specific interaction with NaV channels are not extensively documented, its classification as an Aconitum alkaloid suggests it likely shares these fundamental modulatory properties . Research into various Aconitum alkaloids has shown differential effects on specific NaV channel subtypes, with some exhibiting inhibitory activity .

Mechanisms of Enhanced Cellular Calcium Influx in in vitro Models

Beyond their effects on sodium channels, Aconitum alkaloids have also been implicated in the modulation of intracellular calcium (Ca2+) homeostasis . The sustained depolarization induced by NaV channel activation can indirectly lead to an increased influx of Ca2+ into cells . This enhancement of cellular calcium influx is considered a potential contributing factor to some of the observed biological activities of these compounds. Preliminary mechanistic investigations into a metabolite of talatisamine (B1682923) (TA), which is structurally related to this compound (specifically, compound 5, an N-methyl derivative), suggested that its cardiotonic effect is mediated by enhanced cellular calcium influx . Given that this compound itself has demonstrated cardiotonic activity in isolated frog hearts , it is plausible that similar calcium-mediated mechanisms contribute to its physiological actions. Dysregulation of intracellular calcium levels is a common consequence of impaired ion channel function and can lead to cellular dysfunction, particularly in cardiomyocytes .

Cellular Activity and Biological Effects in Model Systems

In vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., AGS, HepG2, A549)

This compound has shown notable in vitro cytotoxic and antiproliferative effects against several human cancer cell lines. Studies indicate that this compound exhibits a greater inhibitory effect on gastric cancer (AGS), hepatocellular carcinoma (HepG2), and lung cancer (A549) cell lines when compared to the established chemotherapeutic agent 5-Fluorouracil . These findings highlight this compound's potential as an anticancer agent. Other Aconitum alkaloids have also been reported to induce apoptosis and inhibit the proliferation of HepG2 and A549 cells, reinforcing the broader anticancer potential within this class of compounds .

Table 1: In vitro Cytotoxicity of this compound Against Cancer Cell Lines

Cell Line This compound Effect (vs. 5-Fluorouracil) Reference
AGS Greater inhibitory effect
HepG2 Greater inhibitory effect

Cardiotonic Activity in Isolated Organ Models (e.g., Frog Heart Perfusion)

The cardiotonic activity of this compound has been investigated using isolated frog heart perfusion models, where it demonstrated substantial positive inotropic effects . As a metabolite of the diterpenoid alkaloid talatisamine (TA), this compound is found in Aconitum carmichaelii (Fuzi) root extracts, which have a long history of use in traditional medicine for cardiac support . Research involving a series of C19-diterpenoid alkaloids possessing an 18-hydroxyl group, including this compound, revealed measurable cardioactivity . Importantly, specific structural modifications, such as the presence of an N-methyl group (as seen in compound 5) or a methoxy (B1213986) group at the C-16 position (as seen in compound 7), were found to enhance the effects on ventricular contraction compared to other tested compounds within this series . This suggests that while the 18-OH group is critical for cardiotonic activity, further structural features can modulate the potency and efficacy of these alkaloids .

Table 2: Cardiotonic Activity of this compound and Related Alkaloids in Isolated Frog Hearts

Compound Description Observed Activity on Ventricular Contraction Reference
This compound C19-diterpenoid alkaloid with 18-OH Substantial cardiotonic activity
Compound 5 C19-diterpenoid alkaloid with 18-OH and N-methyl Stronger effect

Comparative Biological Activity with Other Diterpenoid Alkaloids

The biological profile of this compound is best understood in comparison to other diterpenoid alkaloids from the Aconitum genus, as structure-activity relationship (SAR) studies have elucidated key features influencing their pharmacological effects . For cardiotonic activity, the presence of a hydroxyl group at the C-18 position is identified as a critical determinant, with substitutions such as N-methylation or methoxylation at C-16 potentially augmenting the observed effects . In the context of anticancer activity, variations in structural elements, including the type and number of ester groups, have been shown to impact the cytotoxic and antiproliferative potency of different Aconitum alkaloids . For instance, alkaloids bearing two ester groups have demonstrated significant antiproliferative effects .

Regarding interactions with voltage-dependent sodium channels, SAR studies suggest that the presence of a benzoyl ester side chain at positions C-14 or C-4 is associated with the activation or blockade of these channels . While specific SAR data for this compound's modulation of sodium channels are limited, the general understanding of Aconitum alkaloids points to the importance of these functional groups in their interaction with NaV channels . Comparative analyses of NaV1.2 channel activity have revealed varying degrees of inhibitory effects among different Aconitum alkaloids, underscoring the influence of structural diversity within this alkaloid class . Furthermore, research on C20-diterpenoid alkaloids indicates that the atisine-type skeletal structure and specific substituents, such as those at the C-11 position, play a significant role in both anti-tumor efficacy and reduced toxicity to hematopoietic cells . These comparative insights collectively highlight the intricate relationship between chemical structure and biological function across the diverse family of Aconitum alkaloids.

Compound List:

Aconitine

Aconosine

Ajacine

A549

AGS

Acovulparine

Acotoxicine

3-acetylaconitine

Carmichaedine

Compound 5 (N-methyl derivative of TA metabolite)

Compound 7 (Methoxy at C-16 derivative of TA metabolite)

Crassicauline A

Delectinine

Deoxyaconitine

12-epi-dehydronapelline

12-epi-napelline

5-Fluorouracil

Hetisinone

Hypaconitine

Lappaconitine

Lycoctonine

Mesaconitine

Neoline

14-O-acetylneoline

Pyroaconitine

Septentriodine

Songorine

Talatizamine

Talatisamine (TA)

this compound

8-O-Azeloyl-14-benzoylaconine

14-benzoylaconine-8-O-palmitate

11-m-Trifluorometylbenzoyl (Mb)-pseudokobuisne

11-Anisoyl (As)-pseudokobusine

Atisinium chloride

Vilmotenitines A–C

Structure Activity Relationship Sar Studies of Cammaconine and Its Analogs

Methodologies for SAR Elucidation

The investigation into the SAR of Cammaconine and its related compounds has employed a combination of experimental and computational approaches.

In Vitro Bioassays: The primary experimental methodology involves testing synthesized analogs and natural metabolites in biological systems to assess their activity. Specifically, isolated frog hearts have been utilized for perfusion studies to evaluate cardiotonic effects . These assays allow for direct measurement of the compounds' impact on cardiac function, such as ventricular contraction .

Computational Approaches: Computational methods play a crucial role in SAR studies by providing insights into molecular interactions and predicting activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and conformational analysis are employed. These in silico tools help in understanding the relationship between chemical structure and biological activity, guiding the design of new, more potent analogs .

Identification of Key Pharmacophoric Features for Biological Activities

SAR studies have identified specific structural elements within this compound and its analogs that are critical for their cardiotonic activity. These features constitute the pharmacophore, the ensemble of steric and electronic properties necessary for optimal interaction with the biological target .

Importance of Specific Hydroxyl and Methoxy (B1213986) Substitutions

The presence of a hydroxyl group at the C-18 position (C-18-OH) has been definitively identified as a critical feature for the cardiotonic activity of this compound and related diterpenoid alkaloids . Analogs featuring this hydroxyl group demonstrated significant cardiotonic effects, whereas compounds lacking it showed reduced or no activity. Furthermore, the introduction of a methoxy group at the C-16 position (C-16 Methoxy) has been shown to enhance the cardiotonic efficacy of these compounds, leading to stronger effects on ventricular contraction compared to other analogs .

Influence of Nitrogen Atom Configuration and Substitutions

The nitrogen atom within the alkaloid structure, particularly the presence of an N-methyl group, has also been correlated with increased cardiotonic potency. Compound 5, which features an N-methyl group, exhibited stronger effects on ventricular contraction compared to other tested compounds . While specific details on the influence of nitrogen atom configuration beyond methylation are less elaborated for this compound itself, general studies highlight the versatility of nitrogen atoms as design elements that can significantly impact molecular properties and interactions .

Conformational Analysis and its Impact on Activity

Conformational analysis is essential for understanding how the three-dimensional shape of a molecule influences its biological activity wikipedia.org. Molecules can adopt various spatial arrangements (conformations) through rotation around single bonds, and these different shapes can affect their ability to bind to biological targets and elicit a response wikipedia.org. For this compound analogs, understanding their conformational flexibility is crucial for optimizing their interaction with cardiac targets. Changes in conformation can either enable or disable biochemical activity, making the identification of the bioactive conformation a key objective in SAR studies wikipedia.org. For instance, modifications that increase conformational flexibility have sometimes been linked to reduced cellular activity .

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate structural properties of molecules with their biological activities . By developing QSAR models for this compound analogs, researchers can predict the activity of new compounds based on their chemical structures, thereby accelerating the drug discovery process and guiding the rational design of optimized molecules . These models utilize various molecular descriptors derived from the chemical structure to build predictive equations. For diterpenoid alkaloids, QSAR studies have been proposed to understand their activity, such as Nav1.2 channel inhibition .

Table 1: Cardiotonic Activity of this compound and Analogs

Advanced Analytical Methodologies for Cammaconine Research

Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Metabolite Profiling

Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a powerful analytical platform for the comprehensive profiling of metabolites in complex biological and natural product samples. This technique combines the high separation efficiency of UPLC with the high-resolution mass analysis capabilities of Q-TOF-MS, enabling the detection, identification, and quantification of a wide array of compounds, even at low concentrations.

In the context of Cammaconine research, UPLC-Q-TOF-MS has been instrumental in its identification and characterization within various matrices. For instance, it has been employed to study the metabolic fate of related compounds, such as talatisamine (B1682923), in biological tissues, successfully identifying this compound as a metabolite. Furthermore, this technique has been utilized for the chemical profiling of Aconitum species, such as Radix Aconiti Lateralis Preparata, where this compound was identified among the constituents. The high resolution and sensitivity of UPLC-Q-TOF-MS are particularly advantageous for metabolomics studies, allowing for the detailed analysis of complex mixtures found in plant extracts.

Table 1: UPLC-Q-TOF-MS Data for this compound

CompoundRetention Time (tR)m/z (observed)Molecular Formula
This compound5.53 min408.274 7C23H37O5N
(Source: )

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Derivatization Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of natural products like this compound. This technique provides detailed information about the atomic connectivity and three-dimensional structure of molecules through the analysis of magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has been crucial for confirming its structure. These spectroscopic methods allow for the assignment of specific chemical shifts and coupling constants, thereby confirming the molecular architecture. NMR data has been reported for this compound, providing critical insights into its chemical structure. Additionally, NMR is vital for the analysis of derivatized compounds, aiding in the investigation of structure-activity relationships, as seen in the preparation of this compound analogs for biological evaluation.

Table 2: ¹H-NMR Data for this compound

Proton (H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1β3.09dd10.8, 6.6
H-14β4.12t4.8
H-16α3.69m-
H-18 (ABq)3.19, 3.35ABq11.2
NCH₂CH₃1.04t7.2
OCH₃3.26, 3.32s-
(Source: )

Application of Advanced Detection and Quantification Techniques in Complex Matrices for Research Purposes

The analysis of this compound often takes place within complex matrices, such as crude plant extracts or biological samples, which contain a multitude of other compounds. Advanced detection and quantification techniques are therefore essential for isolating and accurately measuring this compound in these intricate environments.

UPLC-Q-TOF-MS is a prime example of such an advanced technique, enabling the selective detection and profiling of this compound amidst numerous other phytochemicals present in plant matrices. Its high resolving power and mass accuracy allow for the differentiation of this compound from structurally similar compounds, facilitating its identification and quantification. Similarly, NMR spectroscopy, particularly when combined with advanced 2D techniques, is vital for the structural confirmation of this compound isolated from complex extracts, providing unambiguous identification even when dealing with minute quantities or intricate structural features. The application of these methods in research aims to provide a comprehensive understanding of this compound's presence, structure, and potential biological roles within these complex biological systems.

Future Research Directions and Academic Challenges for Cammaconine

Elucidation of Remaining Gaps in Biosynthetic Pathways and Genetic Regulation

The biosynthesis of C19-diterpenoid alkaloids like Cammaconine is known to originate from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal precursor, geranylgeranyl pyrophosphate (GGPP). However, the subsequent, intricate steps that lead to the unique and highly decorated this compound scaffold are largely uncharacterized. The diversification mechanism that results in the vast array of related alkaloids remains a significant knowledge gap. Multi-omics analyses of Aconitum species have begun to identify candidate genes, but functional characterization is needed to confirm their roles.

A primary challenge is to identify and characterize the specific enzymes—such as cytochrome P450s, methyltransferases, and acyltransferases—responsible for the late-stage modifications that define this compound. The genetic regulation governing the expression of these pathway genes is also poorly understood. Research indicates that this regulation is complex, influenced by the plant's developmental stage, environmental cues, and epigenetic factors like DNA methylation and miRNA regulation. Future research must focus on functional genomics and metabolomics to assemble the complete biosynthetic puzzle and understand its control network.

Table 1: Potential Gene Targets for Elucidating this compound Biosynthesis

Gene/Enzyme Class Putative Function in Diterpenoid Alkaloid Biosynthesis Research Approach
ent-Copalyl diphosphate (B83284) synthase (CPS) Catalyzes the initial cyclization of GGPP, a committed step in diterpene synthesis. Gene cloning and heterologous expression; VIGS (Virus-Induced Gene Silencing) in Aconitum.
ent-Kaurene (B36324) synthase (KS) Involved in the formation of the tetracyclic diterpene skeleton. Functional characterization of identified candidates from transcriptome data.
Cytochrome P450 Monooxygenases (CYP450s) Catalyze various hydroxylation and oxidation reactions that decorate the alkaloid core. Transcriptome analysis across different tissues; Co-expression analysis with known pathway genes.
N-dealkylase and N-alkyltransferase Modify the nitrogen-containing ring, such as the N-ethyl group in this compound. Isolation and characterization of enzymes from Aconitum species.

Exploration of Novel Synthetic Strategies for this compound and Underexplored Analogs

The total synthesis of this compound and other C19-diterpenoid alkaloids is a formidable challenge due to their densely functionalized and stereochemically rich polycyclic architecture. While the structure of this compound has been established through chemical correlation with compounds like Isotalatizidine, its de novo synthesis remains an open frontier. Future synthetic efforts should move beyond traditional methods and embrace modern, efficient strategies that have proven successful for related complex alkaloids.

The exploration of novel synthetic routes is crucial not only for confirming the structure and providing a renewable source of the natural product but also for generating analogs. The synthesis of derivatives with modified hydroxylation, methylation, or acylation patterns is essential for probing structure-activity relationships (SAR). Strategies enabling the late-stage diversification of a common intermediate would be particularly powerful for building libraries of novel analogs for biological screening.

Table 2: Modern Synthetic Strategies Applicable to this compound

Synthetic Strategy Description Potential Application for this compound
Fragment Coupling / Convergent Synthesis Involves the synthesis of complex fragments of the molecule separately, followed by their strategic joining. Assembly of the complex polycyclic core by coupling key structural domains, reducing the length of the linear sequence.
Radical Cascade Reactions Utilizes radical intermediates to trigger a series of bond-forming events in a single step to rapidly build molecular complexity. Formation of the intricate ring systems, such as the bicyclo[2.2.2]octane or bicyclo[3.2.1]octane core, in a highly efficient manner.
1,2-Addition/Semipinacol Rearrangement A powerful sequence for joining complex fragments and establishing key quaternary carbon centers. Could be used to construct the highly substituted carbon framework characteristic of this compound.

Discovery of New Mechanistic Insights through Advanced in vitro and ex vivo Models

Preliminary research has indicated that this compound possesses interesting biological activities, notably in the realm of oncology. It has demonstrated a greater inhibitory effect on AGS (gastric cancer), HepG2 (liver cancer), and A549 (lung cancer) cells compared to the standard chemotherapeutic 5-Fluorouracil. Furthermore, a metabolite of the related alkaloid Talatisamine (B1682923), which was identified as this compound, exhibited significant cardiotonic activity in an ex vivo isolated frog heart model.

To build upon these findings, future research must employ more advanced and physiologically relevant models. Moving from simple 2D cell cultures to 3D organoid or spheroid models for cancer research would provide a more accurate representation of the tumor microenvironment. For cardiovascular studies, using isolated perfused mammalian heart models (e.g., Langendorff heart) or engineered heart tissue would offer more translatable data. Mechanistic studies should aim to identify the specific molecular targets of this compound. For instance, the cardiotonic effect was preliminarily linked to enhanced calcium influx, a hypothesis that warrants deeper investigation using techniques like patch-clamp electrophysiology on isolated cardiomyocytes.

Table 3: Investigated and Potential Biological Activities of this compound

Biological Activity Model System Key Finding/Future Direction
Anticancer Human cancer cell lines (AGS, HepG2, A549). Finding: Potent growth inhibition. Future: Elucidate the mechanism (e.g., apoptosis, cell cycle arrest); test in 3D tumor spheroids; identify molecular targets.
Cardiotonic Isolated perfused frog heart. Finding: this compound (as a metabolite of Talatisamine) showed substantial cardiotonic activity. Future: Confirm activity in mammalian models; investigate the role of specific ion channels (e.g., Ca2+, K+).

Computational Chemistry and in silico Approaches for Predictive Modeling and SAR Extension

Computational chemistry offers powerful tools to accelerate research on this compound by predicting its properties and guiding experimental work. In silico approaches can be instrumental in prioritizing synthetic targets, designing more potent analogs, and hypothesizing mechanisms of action, thereby saving significant time and resources.

Molecular docking simulations can be used to predict how this compound and its derivatives bind to potential protein targets, such as enzymes or ion channels. This can help rationalize observed biological activities and guide the design of new analogs with improved binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can develop mathematical models that correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized. Such predictive models have been successfully used for other alkaloids to forecast properties like hERG channel inhibition, a critical parameter in drug development.

Table 4: Application of Computational Approaches to this compound Research

Computational Method Objective Expected Outcome
Molecular Docking Identify potential binding modes of this compound within the active sites of known biological targets (e.g., kinases, ion channels). A structural hypothesis for the mechanism of action; rationalization of SAR data.
QSAR Modeling Develop predictive models linking structural descriptors of this compound analogs to their anticancer or cardiotonic activity. Prioritization of synthetic targets; identification of key structural features for activity.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of this compound when bound to a target protein over time. Insights into the stability of the protein-ligand complex and the energetic contributions of specific interactions.

Development of High-Throughput Screening Assays for this compound and its Derivatives

To fully explore the therapeutic potential of this compound and the libraries of analogs generated through novel synthesis, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid evaluation of thousands of compounds for a specific biological activity, dramatically accelerating the discovery of lead compounds. Currently, no dedicated HTS assays for this compound have been reported.

Future work should focus on creating robust and scalable assays tailored to this compound's known activities. For its anticancer effects, this could involve automated microscopy-based assays that measure cell viability, apoptosis, or cell cycle arrest in multi-well plates. For its cardiotonic properties, a fluorescence-based assay measuring intracellular calcium flux in cultured cardiomyocytes could be developed. The establishment of such assays would be a critical enabling step for any large-scale medicinal chemistry program centered on the this compound scaffold.

Table 5: Conceptual Framework for a this compound HTS Assay

Assay Component Example for Anticancer Screening Example for Cardiotonic Screening
Platform 384-well or 1536-well microtiter plates. 384-well microtiter plates.
Cell Model A relevant cancer cell line (e.g., HepG2, A549). Human iPSC-derived cardiomyocytes.
Compound Delivery Acoustic liquid handling for nanoliter-scale dispensing. Robotic pin tool or dispenser.
Assay Principle Cell viability measured by a luminescent reagent (e.g., CellTiter-Glo®). Intracellular calcium flux measured by a fluorescent indicator (e.g., Fluo-4 AM).
Detection Plate-based luminometer. Fluorescence plate reader with kinetic read capability.

| Data Analysis | Automated calculation of IC50 values and Z'-factor for assay quality. | Automated analysis of calcium transient parameters (amplitude, frequency). |

Q & A

Q. What are the validated methods for isolating and purifying cammaconine from natural sources?

To isolate this compound, researchers typically employ solvent extraction followed by chromatographic techniques. For example:

  • Solvent selection : Polar solvents like methanol or ethanol are used for initial extraction due to this compound’s alkaloid properties .
  • Chromatography : Column chromatography (silica gel or reverse-phase) is standard, but HPLC with UV detection (λ = 220–280 nm) improves purity validation .
  • Purity assessment : Combine TLC (Rf value comparison) and NMR (δ 2.5–3.5 ppm for tertiary amine protons) to confirm structural integrity .

Table 1 : Key Steps in this compound Isolation

StepMethodCritical Parameters
ExtractionSoxhlet (ethanol)Temperature (60–80°C), duration (6–8 hrs)
FractionationColumn chromatographyEluent polarity gradient (hexane → ethyl acetate)
Final purificationPreparative HPLCMobile phase (acetonitrile:water, 70:30), flow rate (2 mL/min)

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility requires:

  • Detailed documentation : Specify reaction conditions (temperature, pH, catalyst concentration) and intermediates’ spectroscopic profiles (e.g., IR carbonyl peaks at 1650–1750 cm⁻¹) .
  • Batch consistency : Use statistical tools (e.g., ANOVA) to compare yields across ≥3 independent syntheses .
  • Open-data practices : Share raw NMR/MS files in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity be systematically resolved?

Discrepancies (e.g., IC50 variations in kinase inhibition assays) may arise from:

  • Experimental design : Differences in cell lines (HEK293 vs. HeLa) or assay buffers (pH, ion concentration) .
  • Data normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and report fold-changes relative to baseline .
  • Meta-analysis : Apply PRISMA guidelines to evaluate bias in published datasets, focusing on sample sizes and statistical power .

Table 2 : Comparative Bioactivity Studies of this compound

StudyModel SystemIC50 (µM)Key Limitations
A (2021)In vitro (HEK293)0.45 ± 0.02No cytotoxicity controls
B (2023)In vivo (murine)1.20 ± 0.15Small cohort (n=8)

Q. What strategies are effective for elucidating this compound’s mechanism of action amid conflicting pathway data?

Advanced approaches include:

  • Multi-omics integration : Pair RNA-seq (differential gene expression) with phosphoproteomics to identify upstream regulators .
  • Kinetic modeling : Use SPR (surface plasmon resonance) to measure binding constants (KD) for hypothesized targets .
  • Genetic validation : CRISPR/Cas9 knockout of candidate targets in model organisms to confirm phenotype rescue .

Q. How should researchers address variability in this compound’s toxicological profiles across studies?

  • Dose-response standardization : Adopt OECD Guidelines (e.g., Test No. 423 for acute toxicity) to harmonize LD50 calculations .
  • Species-specific metabolism : Compare hepatic microsomal assays (human vs. rodent) to quantify metabolite differences .
  • Longitudinal studies : Monitor subchronic toxicity (28-day exposure) with histopathological endpoints .

Methodological and Ethical Considerations

Q. What frameworks are recommended for designing statistically robust this compound studies with limited prior data?

  • Pilot studies : Use a fractional factorial design to prioritize variables (e.g., dose, exposure time) .
  • Power analysis : Calculate sample sizes via G*Power (α=0.05, β=0.2) to ensure detectable effect sizes .
  • Ethical compliance : Obtain IRB approval for animal/human studies and disclose conflicts of interest .

Q. How can researchers mitigate bias in literature reviews on this compound’s therapeutic potential?

  • Search strategy : Use Boolean operators (e.g., "this compound AND (antioxidant OR anti-inflammatory)") across PubMed, Scopus, and Embase .
  • Critical appraisal : Apply AMSTAR-2 criteria to assess systematic review quality, focusing on unpublished data inclusion .

Data Reporting and Publication Standards

Q. What are the minimal data requirements for publishing this compound research in high-impact journals?

Journals typically require:

  • Full spectral data : ¹H/¹³C NMR, HRMS, and HPLC chromatograms for novel derivatives .
  • Dose-response curves : EC50/IC50 values with 95% confidence intervals .
  • Raw data deposition : Upload to repositories like Zenodo or Figshare .

Q. How should researchers handle contradictory findings when drafting discussion sections?

  • Contextualize discrepancies : Highlight methodological differences (e.g., in vivo vs. in vitro models) .
  • Acknowledge limitations : Explicitly state sample size constraints or assay variability .
  • Propose resolutions : Recommend comparative studies using standardized protocols .

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Reactant of Route 1
Cammaconine
Reactant of Route 2
Cammaconine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.